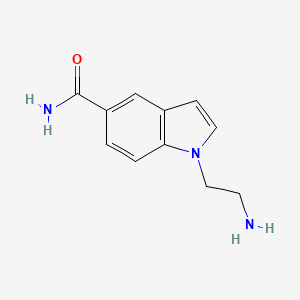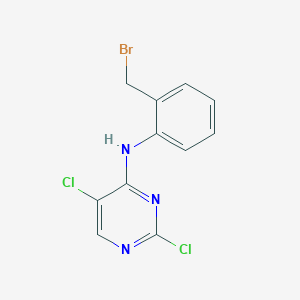
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dichloropyrimidine moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine typically involves multiple steps, starting with the bromination of a suitable precursor. The process may include:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Coupling Reaction: Connecting the bromomethyl phenyl group to the dichloropyrimidine moiety through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.
Coupling Reactions: The dichloropyrimidine moiety can engage in coupling reactions, forming complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or other transition metal catalysts are often used in coupling reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with modified functional groups, while coupling reactions can produce complex organic frameworks.
科学研究应用
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichloropyrimidine moiety may also interact with various biological pathways, contributing to the compound’s overall effects.
相似化合物的比较
Phenacyl Bromide: Shares the bromomethyl group but differs in the rest of the structure.
2,5-Dichloropyrimidine: Contains the dichloropyrimidine moiety but lacks the bromomethyl phenyl group.
This detailed article provides a comprehensive overview of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H8BrCl2N3 |
|---|---|
分子量 |
333.01 g/mol |
IUPAC 名称 |
N-[2-(bromomethyl)phenyl]-2,5-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C11H8BrCl2N3/c12-5-7-3-1-2-4-9(7)16-10-8(13)6-15-11(14)17-10/h1-4,6H,5H2,(H,15,16,17) |
InChI 键 |
LZUIQWXRXIBLJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CBr)NC2=NC(=NC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
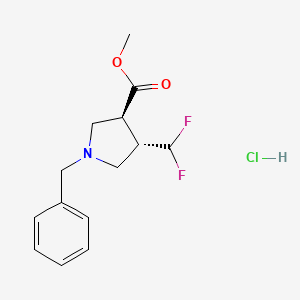
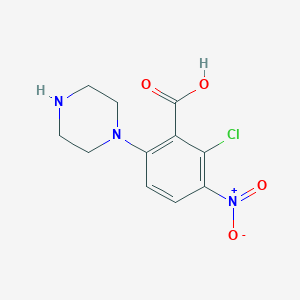
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)

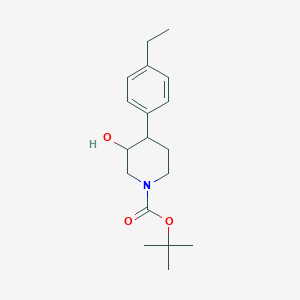

![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)
